3-(2-Fluorophenoxy)propanenitrile
Overview
Description
3-(2-Fluorophenoxy)propanenitrile is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanenitrile moiety.
Preparation Methods
3-(2-Fluorophenoxy)propanenitrile can be synthesized through a multi-step process involving the reaction of 2-fluorophenol with acrylonitrile. The reaction typically occurs in the presence of a base such as N-benzyl-trimethylammonium hydroxide at elevated temperatures (around 80°C) for an extended period (approximately 96 hours) . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-(2-Fluorophenoxy)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are not extensively documented.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include hydrogen chloride for hydrolysis and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
3-(2-Fluorophenoxy)propanenitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-(2-Fluorophenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Fluorophenoxy)propanenitrile can be compared with other similar compounds, such as:
3-Fluoro-1,2-propanediol: This compound shares a similar fluorine-substituted structure but differs in its functional groups and reactivity.
2-Fluorophenol: A precursor in the synthesis of this compound, it lacks the nitrile group and has different chemical properties.
Propanenitrile Derivatives: Other derivatives of propanenitrile may have varying substituents, leading to differences in their chemical behavior and applications.
This compound stands out due to its unique combination of a fluorine-substituted phenoxy group and a nitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-fluorophenoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSOIPTJHZTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366680 | |
Record name | 3-(2-fluorophenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111140-91-1 | |
Record name | 3-(2-fluorophenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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